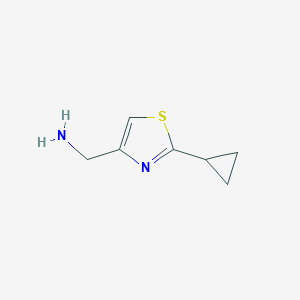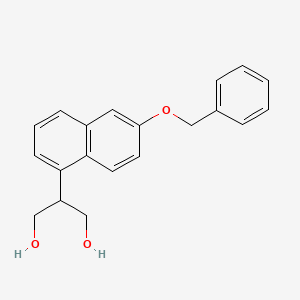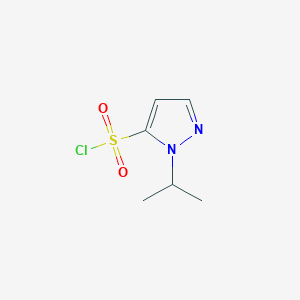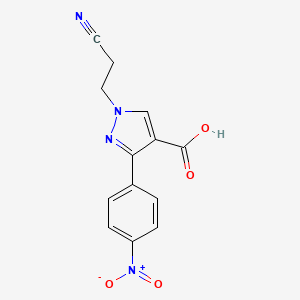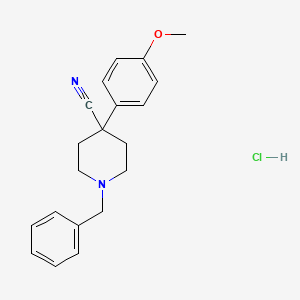![molecular formula C30H31F4N3O6S B1372158 [4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone CAS No. 924811-53-0](/img/structure/B1372158.png)
[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone
概要
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the interaction of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline led to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .科学的研究の応用
Environmental Remediation
BT18, specifically the Rhodobacter sp. BT18 strain, has been used in environmental remediation, particularly in the removal of arsenic from ecosystems . The bacteria showed significant arsenic tolerance and removal potential, making it a noteworthy candidate for future arsenic remediation practices .
Biotechnology
The Rhodobacter sp. BT18 strain produces extracellular polymeric substances (EPS) that have shown effective arsenic and lead chelating activities in liquid solutions . The multiple environmental applications of the EPS produced by Rhodobacter sp. BT18 make it a promising alternative for emulsification, flocculation, and metal removal in various industries .
Drug Development
BT18 has been identified as a small molecule drug with potential applications in the treatment of nervous system diseases and endocrine and metabolic diseases . However, its development is still in the preclinical phase .
Parkinson’s Disease Research
BT18 has been indicated for research in Parkinson’s Disease . The compound’s effects on this neurodegenerative disorder could provide valuable insights into potential therapeutic strategies .
作用機序
- The primary target of BT18 is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a glycolytic enzyme, but recent research has revealed its roles in apoptosis and carcinogenesis .
Target of Action
Result of Action
Safety and Hazards
特性
IUPAC Name |
[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIIZVVDZZHGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F4N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BT18 against leukemic cells?
A1: BT18, a parasporal protein derived from a Bacillus thuringiensis (Bt) isolate, has been shown to induce cell cycle arrest at the S-phase and caspase-dependent apoptosis in leukemic cell lines. [] This suggests that BT18 interferes with DNA replication and triggers a programmed cell death pathway.
Q2: What protein has been identified as a potential binding partner for BT18 in leukemic cells?
A2: Research suggests that BT18 binds to Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in leukemic cells. [, ] While the exact implications of this interaction are still under investigation, it is thought to play a role in initiating apoptosis.
Q3: Does BT18 exhibit binding affinity to other leukemic cell lines besides CEM-SS?
A3: Yes, homologous competitive binding assays have shown that BT18 displays varying affinities to different leukemic cell lines. The binding affinity, represented by the dissociation constant (Kd), follows the order: CEM-SS (8.44 nM) > CCRF-SB (14.98 nM) > CCRF-HSB-2 (17.71 nM). [] Notably, the binding affinity for MCF-7 (breast cancer cell line) was not determinable as the inhibitory concentration (IC50) was not reached. []
Q4: How does the binding site of BT18 on leukemic cells differ from other anti-cancer drugs and Bt toxins?
A4: Heterologous competitive binding studies indicate that BT18 competes minimally with other tested Bt toxins (crude Btj and crude Bt 22) and common anti-cancer drugs (cisplatin, doxorubicin, etoposide, navelbine, and methotrexate) for binding sites on CEM-SS cells. [] This suggests a distinct binding site and potentially a different mechanism of action compared to these compounds.
Q5: How does BT18 interact with the GDNF family receptor GFRα1 and the RET receptor tyrosine kinase?
A5: Molecular docking calculations and molecular dynamics (MD) simulations suggest that BT18 preferentially binds to an allosteric site on GFRα1. [] This binding may modulate the function of the GDNF–GFRα1–RetA complex, potentially impacting neuronal survival and function. Furthermore, a less preferable binding site was identified on the RetA surface that interacts with GFRα1, potentially enabling BT18 to act as a direct RetA agonist, especially when RetA is membrane-bound. []
Q6: What are the potential therapeutic implications of BT18's interaction with GFRα1 and RET?
A6: The ability of BT18 to activate GFRα1 and RET receptors suggests its potential as a therapeutic agent for neuropathic pain and neurodegenerative diseases. [] These conditions are often characterized by the progressive loss of neurons responsive to GDNF family ligands, which BT18 can potentially stimulate.
Q7: What is the molecular formula and weight of BT18?
A7: While the provided research papers do not explicitly mention the molecular formula and weight of BT18, its full chemical name, [4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone, can be used to deduce this information.
Q8: Is there any information available about the spectroscopic data (NMR, IR, Mass spectrometry) of BT18?
A8: Unfortunately, the provided research papers do not contain information regarding the spectroscopic data of BT18.
Q9: What structural modifications of BT18 have been explored, and how do these affect its activity?
A9: The research primarily focuses on the naturally occurring BT18 protein from Bt isolates. Information about synthetic structural modifications and their impact on activity is not provided in the research extracts.
Q10: Has the stability of BT18 been investigated under various conditions (temperature, pH, etc.)?
A10: The provided research extracts do not elaborate on the stability of BT18 under different conditions.
Q11: What are the current formulation strategies for BT18 to improve its stability, solubility, or bioavailability?
A11: The provided research papers do not discuss specific formulation strategies for BT18.
Q12: Which analytical methods are used to characterize, quantify, and monitor BT18?
A12: The research papers employ various analytical methods including SDS-PAGE, N-terminal sequencing, Western blot analysis, cell viability assays (MTT), confocal microscopy, and flow cytometry to study BT18's characteristics and its effects on cells. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
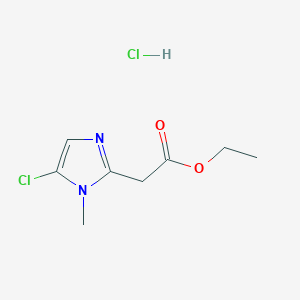
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)


